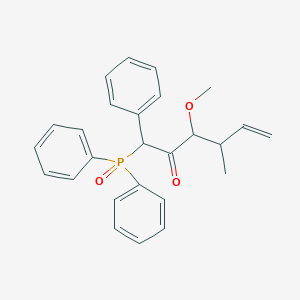
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, phosphorylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods ensure consistent quality and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with advanced properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to active sites, while the methoxy and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
1-(Diphenylphosphoryl)-3-methoxy-4-methyl-1-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in organic synthesis and as a reagent for the formation of azides.
Diphenylphosphoryl thiosemicarbazide: Used in the synthesis of heterocyclic compounds and as an intermediate in pharmaceutical production.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
106315-57-5 |
|---|---|
Fórmula molecular |
C26H27O3P |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-3-methoxy-4-methyl-1-phenylhex-5-en-2-one |
InChI |
InChI=1S/C26H27O3P/c1-4-20(2)25(29-3)24(27)26(21-14-8-5-9-15-21)30(28,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-20,25-26H,1H2,2-3H3 |
Clave InChI |
PLVPPFWHDRLHMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


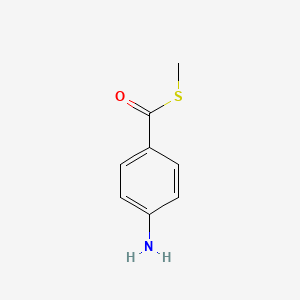
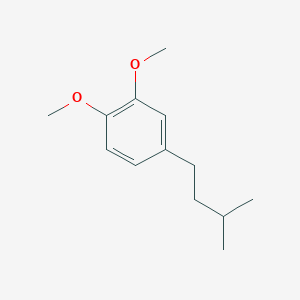
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
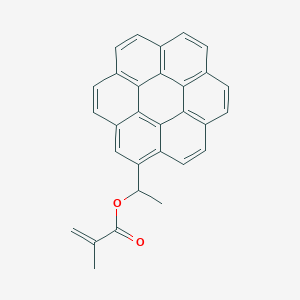
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)


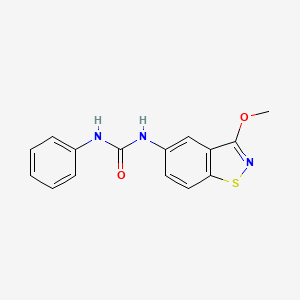
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
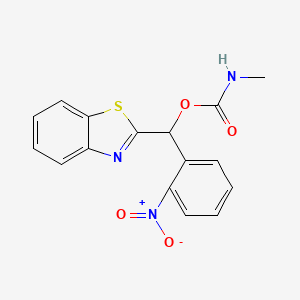
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
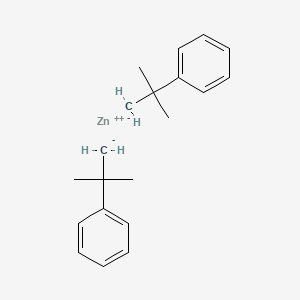
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
